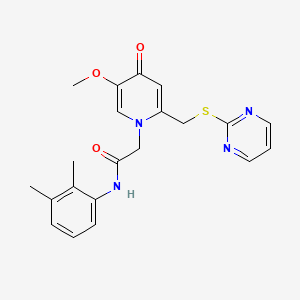

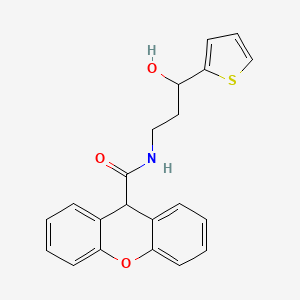

![molecular formula C20H21N3O4 B2537589 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea CAS No. 895416-14-5](/img/structure/B2537589.png)

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

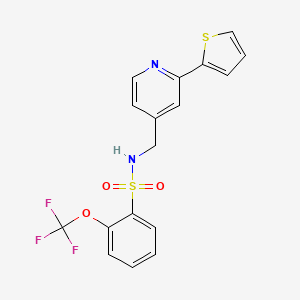

The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone moiety, and a phenylurea moiety. The dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that contains a benzene ring fused to a dioxin ring . Pyrrolidinone is a five-membered lactam (a cyclic amide) and phenylurea is a type of urea containing a phenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the appropriate precursors for each of the three moieties. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin moiety would likely contribute to the planarity of the molecule, while the pyrrolidinone and phenylurea moieties could introduce some degree of non-planarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group in the pyrrolidinone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Scientific Research Applications

Inhibitory Mechanisms and Synthesis

One study highlights the synthesis and evaluation of derivatives, including compounds related to "3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea," for their inhibitory action against specific enzymes or biological processes. For instance, Isatin 1,2,3-triazoles, structurally related to the given compound, demonstrated potent inhibitory effects against caspase-3, suggesting potential applications in therapeutic interventions for diseases involving apoptosis (Yang Jiang & Trond Vidar Hansen, 2011).

Antibacterial and Antifungal Activities

Another area of research involves the synthesis and pharmacological evaluation of novel derivatives for antimicrobial activities. A study synthesized and characterized new series of derivatives, revealing significant antibacterial and antifungal effects against various microorganisms, indicating the compound's utility in developing new antimicrobial agents (M. Suresh, P. Lavanya, & C. Rao, 2016).

Antioxidant Properties

The antioxidant capabilities of derivatives have also been investigated. Research focusing on oxidized flavonoid derivatives, related to the structure and reactive nature of "3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea," has contributed to understanding the scavenging mechanisms of reactive oxygen species (ROS), with implications for designing antioxidants based on these structural motifs (V. Krishnamachari, L. Levine, & P. Paré, 2002).

Synthetic Methodologies

Synthesis and characterization of compounds with structural similarities to the given chemical have facilitated advancements in chemical synthesis methodologies. One study describes the synthesis of 2,3-dihydrobenzo[1,4]dioxine and derivatives through a tandem palladium-catalyzed process, showcasing novel routes for constructing complex molecules that could be applied to a wide range of chemical synthesis challenges (B. Gabriele et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h2-8,12,14H,9-11,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQQFYABNECLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)